(Z)-2-methylbutanal oxime
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Overview
Description
(Z)-2-Methylbutanal oxime: is an organic compound belonging to the oxime family. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is specifically the (Z)-isomer, which refers to the configuration of the oxime group around the double bond. Oximes are known for their diverse applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: (Z)-2-Methylbutanal oxime can be synthesized through the condensation of 2-methylbutanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature.
Oxidation of Amines: Another method involves the oxidation of 2-methylbutylamine using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in ethyl acetate.
Industrial Production Methods: Industrial production of this compound often employs the condensation method due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors with controlled temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-2-Methylbutanal oxime can undergo oxidation to form corresponding nitriles or carboxylic acids.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated oximes or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Intermediates: (Z)-2-Methylbutanal oxime is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Anticancer and Anti-inflammatory Agents: Oximes, including this compound, have shown potential as kinase inhibitors and anti-inflammatory agents.
Industry:
Polymer Chemistry: Oximes are used in the synthesis of dynamic and self-healing polymers.
Agriculture: They are employed in the formulation of pesticides and herbicides due to their reactivity and stability.
Mechanism of Action
The mechanism of action of (Z)-2-methylbutanal oxime involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can lead to the suppression of cancer cell proliferation and inflammation . Additionally, oximes can generate nitric oxide (NO), which has various biological effects, including vasodilation and anti-inflammatory actions .
Comparison with Similar Compounds
Pralidoxime: Used as an antidote for organophosphate poisoning.
Methoxime: Another oxime with similar reactivity but different applications.
Cefuroxime: An oxime-based antibiotic with broad-spectrum activity.
Uniqueness:
Configuration: The (Z)-configuration of 2-methylbutanal oxime provides specific steric and electronic properties that influence its reactivity and interaction with biological targets.
Applications: While similar compounds like pralidoxime are primarily used as antidotes, (Z)-2-methylbutanal oxime has broader applications in medicinal chemistry and industry.
Properties
CAS No. |
49805-56-3 |
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Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(NZ)-N-(2-methylbutylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4- |
InChI Key |
SEWWFHKIKWFJNV-XQRVVYSFSA-N |
Isomeric SMILES |
CCC(C)/C=N\O |
SMILES |
CCC(C)C=NO |
Canonical SMILES |
CCC(C)C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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